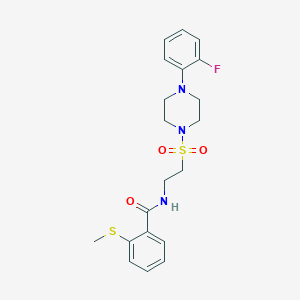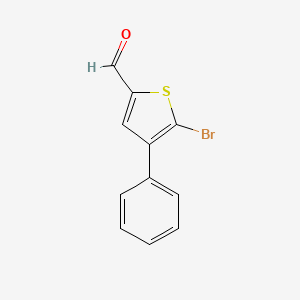![molecular formula C19H21N3O2S B2759654 2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide CAS No. 894873-56-4](/img/structure/B2759654.png)
2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide” is a derivative of quinazolinone . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One such method involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks . Another method involves the use of benzoxazinone derivatives, which are widespread intermediates in the formation of 2,3-disubstituted quinazolinone derivatives .Molecular Structure Analysis
The molecular structure of quinazolinones, including “2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide”, is characterized by a fused heterocyclic system . This system includes a quinazoline ring, which is a nitrogen-containing heterocycle, and additional carbonyl linkages .Chemical Reactions Analysis
The chemical reactions involving quinazolinones can lead to a diverse set of substituents at position 2 of the main quinazolinone scaffold . These reactions can be influenced by various factors, including the presence of hydroxyl groups and methoxy substituents .将来の方向性
Quinazolinones, including “2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities and their potential for drug discovery and optimization . Future research may focus on further exploring the biological activities of these compounds, developing novel synthesis methods, and investigating their potential applications in treating various pathological conditions .
特性
IUPAC Name |
2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-19(2)21-14-9-5-4-8-13(14)18(22-19)25-12-17(23)20-15-10-6-7-11-16(15)24-3/h4-11,21H,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLWRRPGDWSBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=N1)SCC(=O)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(methylsulfanyl)-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2759572.png)
![5-Cyclopropyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2759575.png)
![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/no-structure.png)
![4-Cyclobutylidene-1-[(4-fluorophenyl)methylsulfonyl]piperidine](/img/structure/B2759577.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(4-butyl-3-oxoquinoxalin-2-yl)propanoate](/img/structure/B2759580.png)

![(E)-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}[(4-fluorophenyl)methoxy]amine](/img/structure/B2759584.png)

![dimethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2759587.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2759588.png)
![4-[3-(2-Oxo-1,3-benzoxazol-3-yl)propanoylamino]benzenesulfonyl fluoride](/img/structure/B2759589.png)

